molecular formula C18H23NO8 B12533438 Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate

Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate

Cat. No.: B12533438
M. Wt: 381.4 g/mol
InChI Key: FBWKNDQVFLWKNQ-UHFFFAOYSA-N
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Description

Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with diethoxy and dioxopropan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with diethyl oxalate under acidic conditions to form the diethyl ester. This intermediate is then reacted with 1,3-diethoxy-1,3-dioxopropane in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction could produce dihydropyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
  • Diethyl aminomalonate hydrochloride
  • Diethyl 2-aminopropanedioate hydrochloride

Uniqueness

Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate is unique due to its combination of diethoxy and dioxopropan groups on the pyridine ring. This structural feature imparts distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C18H23NO8

Molecular Weight

381.4 g/mol

IUPAC Name

diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate

InChI

InChI=1S/C18H23NO8/c1-5-24-15(20)12-9-11(10-13(19-12)16(21)25-6-2)14(17(22)26-7-3)18(23)27-8-4/h9-10,14H,5-8H2,1-4H3

InChI Key

FBWKNDQVFLWKNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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